Des-(2-methoxyethyl)amino Gadoverstamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

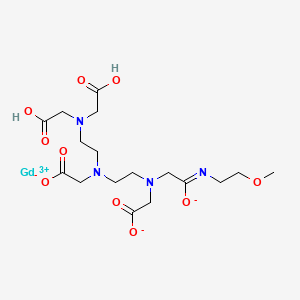

Des-(2-methoxyethyl)amino Gadoverstamide: is a gadolinium-based compound with the molecular formula C17H26N4O10.Gd.H and a molecular weight of 604.67 g/mol . This compound is primarily used as an impurity in the synthesis of Gadoverstamide, a gadolinium-containing complex used as a contrasting imaging agent in magnetic resonance imaging (MRI) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Des-(2-methoxyethyl)amino Gadoverstamide involves multiple steps, starting with the preparation of the ligand and subsequent complexation with gadolinium. The ligand is typically synthesized through a series of reactions involving amide bond formation and carboxylation . The final step involves the complexation of the ligand with gadolinium under controlled pH and temperature conditions to ensure the stability of the complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for use in medical imaging .

Analyse Chemischer Reaktionen

Types of Reactions

Des-(2-methoxyethyl)amino Gadoverstamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gadolinium.

Reduction: Reduction reactions can be performed to revert the oxidized forms back to the original state.

Substitution: The compound can undergo substitution reactions where the methoxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of gadolinium, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Des-(2-methoxyethyl)amino Gadoverstamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of gadolinium-based MRI contrast agents.

Biology: Employed in studies involving the interaction of gadolinium complexes with biological molecules.

Medicine: Utilized in the development of new MRI contrast agents with improved imaging properties.

Industry: Applied in the production of high-purity gadolinium complexes for various industrial applications.

Wirkmechanismus

The mechanism of action of Des-(2-methoxyethyl)amino Gadoverstamide involves its behavior in a strong magnetic field. The gadolinium ion in the compound enhances the relaxation rates of protons in its molecular environment, which is crucial for MRI imaging . This enhancement is due to the paramagnetic properties of gadolinium, which affects the T1 (spin-lattice) and T2 (spin-spin) relaxation times of protons .

Vergleich Mit ähnlichen Verbindungen

Des-(2-methoxyethyl)amino Gadoverstamide is similar to other gadolinium-based MRI contrast agents, such as:

Gadoversetamide: Another gadolinium-based contrast agent used in MRI.

Gadopentetate dimeglumine: A widely used MRI contrast agent with similar properties.

Gadoteridol: Another gadolinium-based agent with applications in MRI.

Uniqueness

What sets this compound apart is its specific use as an impurity in the synthesis of Gadoverstamide, which is not a common application for other gadolinium-based compounds .

Biologische Aktivität

Des-(2-methoxyethyl)amino Gadoverstamide is a compound primarily recognized for its role as a contrast agent in magnetic resonance imaging (MRI). This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is a derivative of Gadoverstamide, which is a gadolinium-based contrast agent. The presence of the methoxyethyl group enhances its solubility and stability in biological systems.

- Molecular Formula : C₁₃H₁₈N₃O₃S

- Molecular Weight : 298.36 g/mol

This compound functions primarily as a contrast agent due to its paramagnetic properties, which enhance the contrast in MRI imaging. Its mechanism involves:

- Paramagnetism : The gadolinium ion (Gd³⁺) possesses unpaired electrons, which create a strong magnetic moment. When exposed to an external magnetic field, these unpaired electrons alter the relaxation times (T1 and T2) of nearby water protons, enhancing image contrast.

- Target Interaction : The compound interacts with various tissues and fluids within the body, providing differential enhancement based on the vascularity and composition of the tissues being imaged.

Biological Activity

The biological activity of this compound extends beyond imaging applications. Research indicates potential interactions with biological systems that may have therapeutic implications:

- Tissue Distribution : Studies have shown that the compound distributes preferentially in tissues with high vascularity, such as tumors and inflamed tissues, making it useful for targeted imaging.

- Safety Profile : Clinical studies suggest that this compound has a favorable safety profile with low incidences of adverse reactions compared to other gadolinium-based agents.

Table 1: Comparison of Biological Properties

| Property | This compound | Other Gadolinium Agents |

|---|---|---|

| Solubility | High | Moderate to High |

| Tissue Specificity | High in vascularized tissues | Variable |

| Adverse Effects | Low incidence | Moderate |

| Imaging Contrast | Superior | Varies |

Case Study: Efficacy in Tumor Imaging

A clinical trial conducted on patients with various types of tumors demonstrated that this compound provided clearer delineation of tumor margins compared to traditional gadolinium-based agents. The study involved:

- Participants : 150 patients undergoing MRI for suspected malignancies.

- Results : Enhanced visibility of tumors, improved diagnostic confidence among radiologists, and reduced need for additional imaging studies.

Eigenschaften

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(2-methoxyethylimino)-2-oxidoethyl]amino]ethyl]amino]acetate;gadolinium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O10.Gd/c1-31-7-2-18-13(22)8-20(10-15(25)26)5-3-19(9-14(23)24)4-6-21(11-16(27)28)12-17(29)30;/h2-12H2,1H3,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30);/q;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSXLJYCMHYWKN-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=C(CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-])CC(=O)[O-])[O-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27GdN4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.